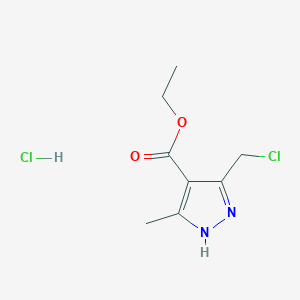

ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride

Description

Ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride is a pyrazole-based heterocyclic compound characterized by a chloromethyl (-CH₂Cl) group at the 3-position, a methyl (-CH₃) group at the 5-position, and an ethyl ester (-COOEt) at the 4-position of the pyrazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic intermediates in pharmaceuticals or agrochemicals. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .

Properties

IUPAC Name |

ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2.ClH/c1-3-13-8(12)7-5(2)10-11-6(7)4-9;/h3-4H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMIGXIUTFJSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1CCl)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Chloromethylation: The pyrazole ring is then subjected to chloromethylation, which involves the introduction of a chloromethyl group. This can be done using formaldehyde and hydrochloric acid or other chloromethylating agents.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products

Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds such as azides, thiols, or amines.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Hydrolysis: Carboxylic acids and ethanol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride has been studied for its potential as a bactericidal and fungicidal agent. Studies have shown that modifications in the pyrazole ring can enhance the efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

Compounds containing the pyrazole moiety have been linked to anti-inflammatory effects. The incorporation of chloromethyl and carboxylate groups in ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride may contribute to its ability to inhibit inflammatory pathways, thus presenting opportunities for therapeutic applications in treating inflammatory diseases .

Cytotoxicity Studies

Preliminary cytotoxicity studies suggest that this compound may induce apoptosis in cancer cell lines. The specific structural features of ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride could be responsible for its selective toxicity towards malignant cells while sparing normal cells, which is crucial for cancer therapy development .

Agrochemical Applications

Pesticide Development

The compound's structural characteristics make it a promising candidate for the development of new pesticides. Pyrazole derivatives have shown effectiveness against a variety of agricultural pests, including insects and fungi. Ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride could be synthesized into formulations that enhance crop protection while minimizing environmental impact .

Herbicidal Activity

Research into herbicides has identified pyrazole derivatives as potential agents for weed control. The chloromethyl group enhances the herbicidal activity by improving the compound's ability to penetrate plant tissues, thus allowing for more effective weed management strategies in agricultural practices .

Material Sciences

Polymer Chemistry

Ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride can serve as a building block in polymer synthesis. Its reactive chloromethyl group allows for further functionalization and incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties .

Nanotechnology Applications

The compound's unique properties may also be exploited in nanotechnology. By incorporating ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride into nanocarriers, researchers can develop targeted drug delivery systems that improve the bioavailability and efficacy of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism by which ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride exerts its effects depends on its specific application:

Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

Core Heterocycle: The target compound and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride share a pyrazole ring, which is more electron-rich and rigid compared to the pyridine ring in 3-(chloromethyl) pyridine hydrochloride. Pyrazole derivatives often exhibit stronger intermolecular interactions (e.g., hydrogen bonding) due to N–H groups .

Substituent Effects: The ethyl ester in the target compound improves lipophilicity, favoring membrane permeability in drug candidates, whereas the carboxamide in the 4-amino analog enhances water solubility and target binding . The chloromethyl group in the target compound and 3-(chloromethyl) pyridine hydrochloride increases electrophilicity, making both compounds reactive intermediates for alkylation reactions .

Biological Relevance :

- Chlorodenafil’s structural complexity (e.g., ethoxy phenyl and chloroacetyl groups) aligns with PDE5 inhibition, while simpler pyrazole derivatives like the target compound are more commonly used as building blocks for larger molecules .

Research Findings and Data Gaps

- Crystallographic Data: Tools like SHELXL and Mercury are critical for analyzing the target compound’s crystal packing and hydrogen-bonding networks.

- Synthetic Utility : The chloromethyl group’s reactivity suggests utility in cross-coupling reactions, analogous to 3-(chloromethyl) pyridine hydrochloride’s role in synthesizing functionalized heterocycles .

- Biological Activity : Pyrazole esters are less studied for direct therapeutic use compared to carboxamides or fused systems like Chlorodenafil, which have well-documented bioactivity .

Biological Activity

Ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride is a notable compound within the pyrazole class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms, research findings, and comparative analyses with related compounds.

Chemical Structure and Properties

Ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride has the following chemical formula:

The compound features a pyrazole ring with chloromethyl and methyl substituents, as well as an ethyl ester functional group. The hydrochloride form enhances solubility, making it suitable for various biological assays and applications .

The biological activity of ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride is primarily attributed to its ability to interact with specific biological macromolecules:

- Enzyme Inhibition : The chloromethyl group can participate in nucleophilic substitution reactions, allowing the compound to bind to enzyme active sites. This binding can inhibit enzyme activity by blocking substrate access.

- Receptor Interaction : The compound may modulate receptor activity, influencing cellular signaling pathways. This interaction can lead to alterations in cellular responses and physiological effects.

Antimicrobial Properties

Research has indicated that ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating a possible role in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride, it is beneficial to compare it with other pyrazole derivatives:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Ethyl 3-(bromomethyl)-5-methyl-1H-pyrazole-4-carboxylate | Bromomethyl | Moderate antimicrobial activity | Bromine substitution affects reactivity |

| Ethyl 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylate | Hydroxymethyl | Reduced reactivity in nucleophilic substitution | Hydroxymethyl group enhances hydrogen bonding |

| Methyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate | Methyl | Similar enzyme inhibition profile | Methyl ester affects solubility |

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent in infectious diseases.

Investigation of Anti-inflammatory Properties

In another study focused on inflammation, this compound was tested for its ability to inhibit TNF-alpha production in macrophages. The findings revealed a dose-dependent reduction in cytokine levels, suggesting that ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride could be further explored for treating inflammatory disorders.

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., chloromethyl at δ ~4.5 ppm; ester carbonyl at δ ~165 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₉H₁₂ClN₂O₃·HCl, MW 277.67) .

- X-ray crystallography : SHELXL refines crystal structure parameters (e.g., bond lengths, angles) .

- HPLC : Reverse-phase C18 columns with UV detection assess purity (>98%) .

How can crystallographic data contradictions (e.g., hydrogen bonding patterns vs. predicted) be resolved for this compound?

Q. Advanced

- Graph set analysis : Classifies hydrogen bonds (e.g., R₂²(8) motifs) to identify recurring patterns .

- Software validation : Use Mercury to visualize voids and compare packing motifs with similar structures .

- Refinement protocols : SHELXL’s restraints for thermal parameters resolve disorder in the chloromethyl group .

What strategies are recommended for analyzing conflicting bioactivity data across different studies involving this compound?

Q. Advanced

- Standardized assays : Use consistent enzyme inhibition protocols (e.g., COX-2 IC₅₀) to minimize variability .

- Structural analogs : Compare with ethyl 5-chloro-4-formyl derivatives to isolate substituent effects .

- Meta-analysis : Apply multivariate statistics to reconcile discrepancies in cytotoxicity data .

What are the common synthetic intermediates and byproducts encountered during the preparation of this compound?

Q. Basic

- Intermediates : Ethyl 5-chloro-4-hydroxymethyl derivatives from incomplete formylation .

- Byproducts : Ethyl 5-amino-4-formyl analogs via amine substitution or oxidized carboxylates under acidic conditions .

How does the chloromethyl group's position influence the compound's reactivity in nucleophilic substitution reactions compared to structural analogs?

Q. Advanced

- Steric effects : The 3-position chloromethyl group faces less steric hindrance than 4-substituted analogs, enhancing SN₂ reactivity .

- Electronic effects : Electron-withdrawing ester groups at C4 polarize the C-Cl bond, accelerating substitution .

What purification methods are most effective for isolating this compound from complex reaction mixtures?

Q. Basic

- Liquid-liquid extraction : Dichloromethane/water partitions remove unreacted starting materials .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .

- Flash chromatography : Silica gel with ethyl acetate/hexane gradients separates regioisomers .

What computational methods can predict the compound's crystal packing behavior and intermolecular interactions?

Q. Advanced

- Density Functional Theory (DFT) : Calculates lattice energies to predict polymorph stability .

- Mercury CSD : Analyzes π-π stacking and hydrogen-bond networks using Cambridge Structural Database data .

- Molecular dynamics : Simulates temperature-dependent packing changes .

How can the hydrochloride salt form impact the compound's solubility and stability in biological assays?

Q. Advanced

- Solubility : The hydrochloride form increases aqueous solubility (~15 mg/mL at pH 7.4) but may reduce membrane permeability .

- Stability : Hygroscopicity requires storage under anhydrous conditions. Degradation studies (e.g., accelerated stability testing at 40°C/75% RH) assess shelf life .

What are the key considerations in designing enzyme inhibition studies using this compound as a potential inhibitor?

Q. Basic

- Enzyme selection : Target enzymes with accessible active sites (e.g., serine hydrolases) .

- Dose-response curves : Use 8–10 concentrations to calculate IC₅₀ values accurately .

- Controls : Include positive (e.g., aspirin for COX-2) and negative (DMSO vehicle) controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.